molecular formula C26H34N2O2 B13985175 2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol CAS No. 75393-98-5

2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol

Cat. No.: B13985175
CAS No.: 75393-98-5
M. Wt: 406.6 g/mol
InChI Key: YNYWQUWRGILPNE-UHFFFAOYSA-N
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Description

4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol is a synthetic compound that features an imidazole ring, a methoxyphenyl group, and a ditert-butyl-phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Imidazolines and related derivatives.

    Substitution: Various substituted phenols and imidazole derivatives.

Mechanism of Action

The mechanism of action of 4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol is unique due to its combination of an imidazole ring, methoxyphenyl group, and ditert-butyl-phenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

75393-98-5

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]phenol

InChI

InChI=1S/C26H34N2O2/c1-24(2,3)21-15-19(16-22(23(21)29)25(4,5)6)26(7,28-14-13-27-17-28)18-9-11-20(30-8)12-10-18/h9-17,29H,1-8H3

InChI Key

YNYWQUWRGILPNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C2=CC=C(C=C2)OC)N3C=CN=C3

Origin of Product

United States

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